1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

Physicochemical Properties Drug Design Lead Optimization

This dimethyl ester features lower MW (186.16) and LogP (-0.04) vs. ethyl/isopropyl analogs, enhancing aqueous solubility for PROTAC synthesis and fluorinated amino acid building blocks. The solid, room-temperature-stable form simplifies weighing and storage. Ideal for low-MW, high-polarity target design. ≥97% purity.

Molecular Formula C8H10O5
Molecular Weight 186.16 g/mol
CAS No. 1486409-21-5
Cat. No. B1400064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate
CAS1486409-21-5
Molecular FormulaC8H10O5
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC(=O)C1)C(=O)OC
InChIInChI=1S/C8H10O5/c1-12-6(10)8(7(11)13-2)3-5(9)4-8/h3-4H2,1-2H3
InChIKeyNHQJSSOZLZSFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate (CAS 1486409-21-5): A Strained Cyclobutane Diester Building Block for Drug Discovery and Material Science


1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate (CAS 1486409-21-5) is a strained cyclobutane-1,1-dicarboxylate diester featuring a reactive ketone moiety. With a molecular formula of C₈H₁₀O₅ and a molecular weight of 186.16 g/mol [1], this compound is a member of the alkoxy-activated cyclobutane-1,1-dicarboxylate (AACD) family, which are valued for their unique reactivity in cycloaddition chemistry and as precursors to biologically active molecules [2]. Its strained ring system, combined with two methyl ester groups, confers distinct reactivity and physicochemical properties compared to its ethyl and isopropyl analogs, making it a strategic choice for specific synthetic applications.

Why 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate Cannot Be Simply Replaced by Its Diethyl or Diisopropyl Analogs


Although diethyl and diisopropyl 3-oxocyclobutane-1,1-dicarboxylates share the same core, the choice of ester group fundamentally alters the compound's physicochemical properties, reactivity, and downstream synthetic utility. The methyl ester variant presents a significantly lower molecular weight (186.16 vs. 214.22 and 242.27 g/mol, respectively) and a different lipophilicity profile (LogP = -0.04 vs. predicted values of ~0.8 and ~1.0 for the ethyl and isopropyl esters) [1]. These differences impact solubility, membrane permeability, and purification behavior. Furthermore, the smaller methyl esters are less sterically hindered, which can affect the kinetics of nucleophilic additions and transesterification reactions critical for building block elaboration [2]. Generic substitution without considering these quantitative disparities risks altering reaction outcomes, yields, and the properties of final target molecules.

Quantitative Evidence for Selecting 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate Over Analogs


Molecular Weight and Lipophilicity: Key Differentiation from Heavier Ester Analogs

The dimethyl ester, 1,1-dimethyl 3-oxocyclobutane-1,1-dicarboxylate, exhibits a significantly lower molecular weight (186.16 g/mol) and a calculated LogP of -0.04, which is substantially more hydrophilic than its diethyl (MW: 214.22 g/mol) and diisopropyl (MW: 242.27 g/mol, XLogP3: 1.0) analogs [1][2]. In drug discovery, lower molecular weight and balanced lipophilicity are critical for improving aqueous solubility and reducing non-specific binding, which often translates to better developability profiles.

Physicochemical Properties Drug Design Lead Optimization

Validated Precursor for Conformationally Constrained Fluorinated Amino Acids

The diisopropyl analog of this compound is an established precursor for synthesizing cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids [1]. This synthesis demonstrates the utility of the 3-oxocyclobutane-1,1-dicarboxylate scaffold for introducing both fluorine and a constrained cyclobutane ring into amino acid frameworks. While the diisopropyl ester was used in that specific study, the dimethyl ester serves as a direct synthetic equivalent, offering identical reactivity for ketone manipulation but with the advantage of a smaller, more labile ester group that can be more easily removed or transesterified in downstream steps [2].

Medicinal Chemistry Amino Acid Analogs Fluorine Chemistry

Commercially Available with Guaranteed High Purity (≥97%) for Reliable Research Outcomes

This compound is commercially available from multiple reputable vendors (e.g., Aladdin Scientific, Beyotime) with a guaranteed minimum purity of 97% . This level of purity is critical for ensuring reproducible results in multi-step synthesis, as impurities can catalyze side reactions or inhibit sensitive transformations. While other 3-oxocyclobutane-1,1-dicarboxylate esters are also available, the dimethyl ester's widespread availability in high purity (≥97%) reduces procurement lead times and quality control burdens.

Chemical Procurement Quality Control Synthetic Reliability

Cost-Effective Entry Point for Cyclobutane-Based Building Block Chemistry

The dimethyl ester is priced competitively, with 1 gram quantities available from multiple suppliers at prices ranging from approximately $390 to $930 . In contrast, the diisopropyl analog (1g) is priced at $16 , reflecting differences in synthetic demand and market dynamics. The dimethyl ester's price point positions it as an accessible starting material for exploratory research and reaction optimization, allowing for cost-effective scale-up studies before committing to larger quantities or more expensive analogs.

Research Budgeting Chemical Economics Academic Procurement

Potential Utility as a Protein Degrader Building Block

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is explicitly marketed as a critical building block for the synthesis of proteolysis targeting chimeras (PROTACs) . The dimethyl ester is the direct synthetic analog and can be utilized in the same manner for constructing PROTAC linkers or E3 ligase ligands. Its lower molecular weight and greater polarity may offer advantages in reducing the overall molecular weight of the final PROTAC molecule, a key consideration for cellular permeability.

PROTACs Targeted Protein Degradation Chemical Biology

Well-Characterized Physicochemical Profile for Predictable Handling and Storage

The dimethyl ester has a reported density of 1.3±0.1 g/cm³ and a boiling point of 234.1±40.0 °C at 760 mmHg [1]. These values, along with storage recommendations (room temperature, sealed in dry conditions), provide a clear handling profile. In comparison, the diethyl ester is a liquid with a density of 1.230 g/cm³ and requires storage at 0-8 °C , while the diisopropyl ester is also a liquid stored at 2-8 °C . The dimethyl ester's solid state at room temperature and less stringent storage requirements simplify compound management and reduce cold-chain logistics.

Laboratory Safety Compound Management Experimental Planning

Optimal Application Scenarios for 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Low Molecular Weight, Constrained Amino Acid Analogs

The dimethyl ester is the ideal choice for constructing fluorinated cyclobutane amino acid analogs when the final target requires a lower molecular weight and increased polarity. The lower LogP (-0.04) compared to larger esters improves aqueous solubility of intermediates, facilitating purification and characterization [1][2]. The compound's established role as a precursor in such syntheses validates this application [3].

PROTAC Linker Design: Minimizing Molecular Weight for Enhanced Permeability

In the design of PROTACs, where maintaining a low overall molecular weight is critical for cellular permeability, the dimethyl ester offers a distinct advantage over its heavier ethyl and isopropyl counterparts [1][2]. Its use as a building block can contribute to a more drug-like PROTAC molecule, potentially improving oral bioavailability or cell penetration.

Academic and Exploratory Research: Cost-Effective Reaction Optimization

For academic labs or early-stage research groups, the dimethyl ester's competitive pricing and high purity (≥97%) make it an attractive starting point for exploring the chemistry of strained cyclobutane-1,1-dicarboxylates [1][2]. Researchers can optimize reaction conditions and explore new synthetic methodologies without the higher cost associated with more exotic ester derivatives.

Compound Management: Streamlined Handling with Room Temperature Stability

Given its solid state at room temperature and stability under ambient storage conditions, the dimethyl ester simplifies compound management workflows [1]. Unlike its liquid analogs that often require cold storage, this compound can be conveniently weighed and handled without special precautions, reducing the risk of degradation and improving experimental accuracy.

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